molecular formula C9H17NO2 B2895625 1,4-Dioxaspiro[4.6]undecan-8-amine CAS No. 13942-08-0

1,4-Dioxaspiro[4.6]undecan-8-amine

Cat. No.: B2895625
CAS No.: 13942-08-0
M. Wt: 171.24
InChI Key: AFWJCWCYDMAUKA-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undecan-8-amine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to an amine group

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.6]undecan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common synthetic route includes the reaction of a diol with an amine under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.6]undecan-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Dioxaspiro[4.6]undecan-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.6]undecan-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure may also play a role in its binding affinity and specificity. Pathways involved in its action include enzymatic reactions and receptor binding .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.6]undecan-8-amine can be compared with other spirocyclic amines, such as:

  • 1,4-Dioxaspiro[4.5]decane-8-amine
  • 1,4-Dioxaspiro[4.7]dodecan-8-amine

These compounds share similar structural features but differ in the size of the spirocyclic ring, which can influence their chemical reactivity and biological activity. The unique combination of the dioxaspiro ring and amine group in this compound makes it distinct and valuable for specific applications .

Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWJCWCYDMAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC2(C1)OCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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